2-Hydroxy-5-nitrobenzoyl chloride

Übersicht

Beschreibung

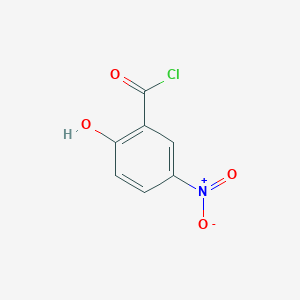

2-Hydroxy-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H4ClNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position, a nitro group at the fifth position, and a carbonyl chloride group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitrobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane, and the mixture is refluxed until the reaction is complete. The product is then purified by recrystallization .

Another method involves the use of phosphorus trichloride in chlorobenzene as a solvent. The reaction is carried out under heating conditions, and the product is isolated by distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production and purification of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The compound can be hydrolyzed to 2-hydroxy-5-nitrobenzoic acid in the presence of water or aqueous base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

Major Products

Esters and Amides: Formed through nucleophilic substitution reactions.

2-Amino-5-hydroxybenzoyl chloride: Formed through the reduction of the nitro group.

2-Hydroxy-5-nitrobenzoic acid: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1. Protein Modification

One of the primary applications of 2-hydroxy-5-nitrobenzoyl chloride is in the modification of proteins, particularly targeting tryptophan residues. This modification is significant for studying protein structure and function.

- Case Study: Tryptophan Modification

Research indicates that this compound can selectively modify tryptophan residues in proteins such as immunoglobulin M and transferrin. At pH levels around 7.6, it was found that up to 8.4 residues could be modified without affecting the iron-binding capacity of transferrin . Such modifications can provide insights into the functional roles of specific amino acids within proteins.

2. Synthesis of Molybdenum Complexes

Recent studies have explored the synthesis of molybdenum complexes using ligands derived from this compound. These complexes have shown promising catalytic properties in oxidation reactions.

- Case Study: Catalytic Efficiency

In one study, molybdenum complexes synthesized with this compound were tested for their ability to catalyze the epoxidation of cyclooctene and oxidation of linalool. The results indicated high selectivity towards the target products, demonstrating the potential for these complexes in green chemistry applications .

Industrial Applications

1. Chemical Intermediates

This compound serves as a versatile intermediate in organic synthesis, facilitating the production of various pharmaceuticals and agrochemicals. Its reactivity allows it to be used in coupling reactions to form more complex structures.

2. Drug Development

The compound's ability to modify biomolecules makes it a candidate for drug development, particularly in creating targeted therapies that interact with specific proteins or enzymes involved in disease processes.

Summary of Findings

Wirkmechanismus

The mechanism of action of 2-hydroxy-5-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-5-nitrobenzoic acid: Similar structure but lacks the carbonyl chloride group.

2-Amino-5-nitrobenzoyl chloride: Similar structure but with an amino group instead of a hydroxyl group.

2-Hydroxy-4-nitrobenzoyl chloride: Similar structure but with the nitro group at the fourth position.

Uniqueness

2-Hydroxy-5-nitrobenzoyl chloride is unique due to the presence of both a hydroxyl group and a nitro group on the benzene ring, along with a reactive carbonyl chloride group. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic applications.

Biologische Aktivität

2-Hydroxy-5-nitrobenzoyl chloride (C7H4ClNO4) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitro group attached to a benzoyl chloride moiety. Its chemical structure can be represented as follows:

This compound is known for its reactivity, particularly in the formation of derivatives that can exhibit enhanced biological activities.

Synthesis

The synthesis of this compound typically involves the nitration of salicylic acid followed by acylation. Various methods have been reported for its synthesis, including:

- Nitration : Introduction of the nitro group onto the aromatic ring.

- Acylation : Conversion of salicylic acid to the corresponding benzoyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, compounds derived from this structure have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Inhibition observed |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is believed to interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This mechanism is particularly relevant in the context of developing therapeutic agents for diseases where enzyme dysregulation is a factor .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate inflammatory pathways, potentially leading to therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

- Antimicrobial Activity Study : A study conducted on a series of derivatives of this compound found that modifications to the nitro group significantly enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria .

- Enzyme Inhibition Research : Research involving enzyme assays demonstrated that certain derivatives of this compound effectively inhibited enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Anti-inflammatory Evaluation : In vitro studies showed that compounds derived from this compound reduced pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, leading to cell death.

- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and immune response.

Eigenschaften

IUPAC Name |

2-hydroxy-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWLYXGAMCQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494975 | |

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3223-20-9 | |

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.